
3-Fluorophthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluorophthalamide is an organic compound with the molecular formula C8H7FN2O2 It is a derivative of phthalimide, where one of the hydrogen atoms on the aromatic ring is replaced by a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophthalamide typically involves the reaction of 3-fluorophthalic anhydride with ammonia or an amine. The reaction is usually carried out in a solvent such as ethanol or water, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluorophthalamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form 3-fluorophthalic acid.
Reduction: Reduction reactions can convert it into 3-fluoroaniline.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: 3-Fluorophthalic acid.
Reduction: 3-Fluoroaniline.
Substitution: Various substituted phthalimides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluorophthalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism by which 3-Fluorophthalamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
Phthalimide: The parent compound, lacking the fluorine atom.
3-Chlorophthalimide: Similar structure but with a chlorine atom instead of fluorine.
3-Bromophthalimide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: 3-Fluorophthalamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can increase the lipophilicity of the compound, enhance its metabolic stability, and improve its binding affinity to biological targets.
Propiedades
Número CAS |
65610-11-9 |
|---|---|
Fórmula molecular |
C8H7FN2O2 |
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
3-fluorobenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C8H7FN2O2/c9-5-3-1-2-4(7(10)12)6(5)8(11)13/h1-3H,(H2,10,12)(H2,11,13) |
Clave InChI |
AMWBKZHMFJEZRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


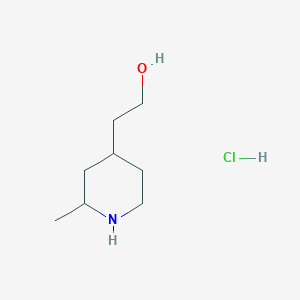
![5,6-Dihydrobenzo[h]quinazoline](/img/structure/B11911934.png)



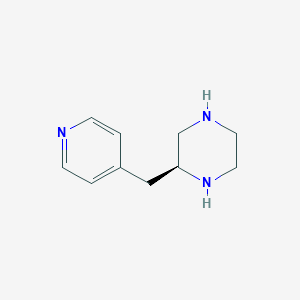

![4-Methylpyrido[1,2-a]benzimidazole](/img/structure/B11911971.png)

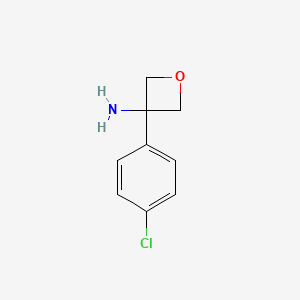
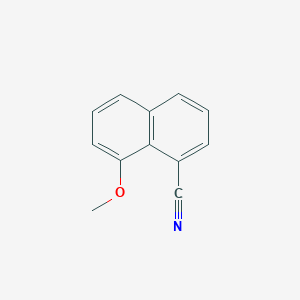
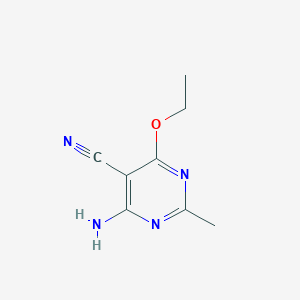

![7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11912018.png)
